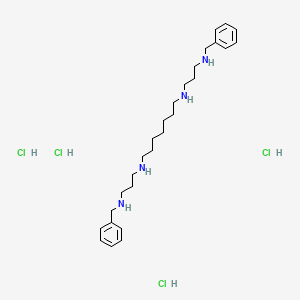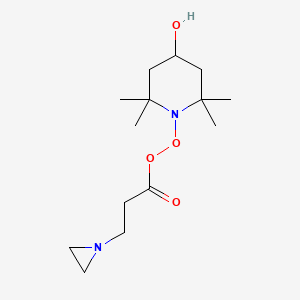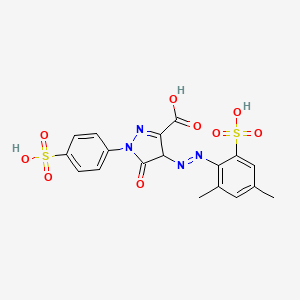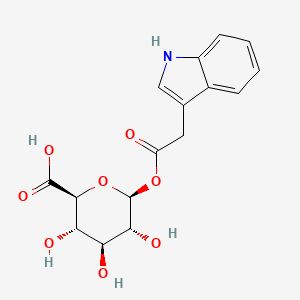
Indole-3-acetic-acid-O-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolylacetylglucuronide is a conjugated metabolite derived from indole-3-acetic acid, a naturally occurring compound in plants. This compound is formed through the process of glucuronidation, where indole-3-acetic acid is conjugated with glucuronic acid. Indolylacetylglucuronide is significant in the study of plant hormones and their metabolic pathways, particularly in the context of auxin metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolylacetylglucuronide typically involves the enzymatic or chemical conjugation of indole-3-acetic acid with glucuronic acid. One common method is the use of uridine diphosphate glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to indole-3-acetic acid under physiological conditions.
Industrial Production Methods: Industrial production of indolylacetylglucuronide may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for glucuronidation. These microorganisms can be cultured in bioreactors, where they produce indolylacetylglucuronide in large quantities.
Chemical Reactions Analysis
Types of Reactions: Indolylacetylglucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of indolylacetylglucuronide.
Reduction: Reduction reactions can convert indolylacetylglucuronide back to its precursor, indole-3-acetic acid.
Substitution: Substitution reactions can introduce different functional groups into the indole ring or the glucuronic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles and nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may regenerate indole-3-acetic acid.
Scientific Research Applications
Indolylacetylglucuronide has several scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation reactions and the metabolism of indole derivatives.
Biology: Indolylacetylglucuronide is important in the study of plant hormone metabolism, particularly auxins, which regulate plant growth and development.
Medicine: Research into indolylacetylglucuronide can provide insights into the metabolism of similar compounds in humans and other animals, potentially leading to the development of new drugs or therapeutic strategies.
Industry: The compound can be used in the production of plant growth regulators and other agricultural chemicals.
Mechanism of Action
The mechanism of action of indolylacetylglucuronide involves its role as a metabolite in the auxin metabolic pathway. It is formed through the conjugation of indole-3-acetic acid with glucuronic acid, a process catalyzed by glucuronosyltransferase enzymes. This conjugation serves to inactivate indole-3-acetic acid, regulating its levels within the plant and modulating its effects on plant growth and development.
Comparison with Similar Compounds
Indole-3-acetic acid: The precursor to indolylacetylglucuronide, it is a key plant hormone involved in growth regulation.
Indole-3-butyric acid: Another auxin-like compound used in plant propagation.
Indole-3-lactic acid: A metabolite of indole-3-acetic acid with different biological activities.
Uniqueness: Indolylacetylglucuronide is unique in its role as a conjugated metabolite, which distinguishes it from its precursors and other related compounds. Its formation through glucuronidation represents a key regulatory step in auxin metabolism, highlighting its importance in the study of plant biology and biochemistry.
Properties
CAS No. |
50409-89-7 |
|---|---|
Molecular Formula |
C16H17NO8 |
Molecular Weight |
351.31 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(1H-indol-3-yl)acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO8/c18-10(5-7-6-17-9-4-2-1-3-8(7)9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-4,6,11-14,16-17,19-21H,5H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |
InChI Key |
BPTLUNCVRGWZSW-JHZZJYKESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


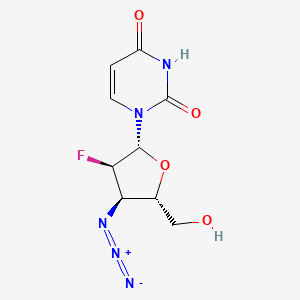
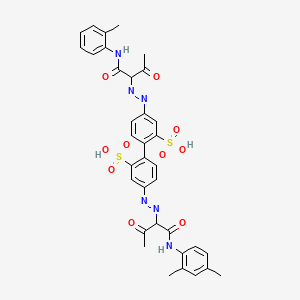
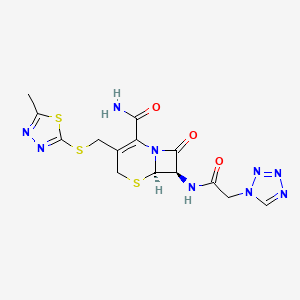
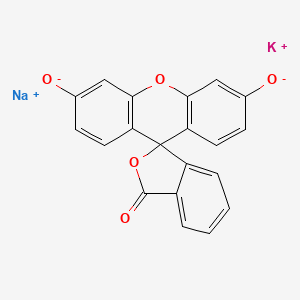
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)
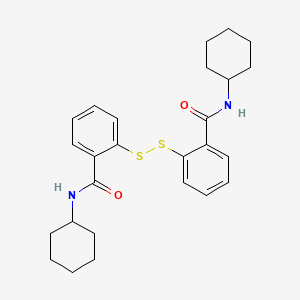
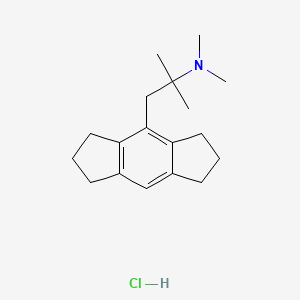
![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)
